molecular formula C24H23N3O5 B608286 JZL195 CAS No. 1210004-12-8

JZL195

Cat. No.: B608286
CAS No.: 1210004-12-8
M. Wt: 433.5 g/mol
InChI Key: QNYRAEKLMNDRFY-UHFFFAOYSA-N
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Description

JZL195 is a potent inhibitor of both fatty acid amide hydrolase and monoacylglycerol lipase, the primary enzymes responsible for degrading the endocannabinoids anandamide and 2-arachidonoylglycerol . This compound has gained significant attention in scientific research due to its dual inhibitory action, which enhances the endocannabinoid system’s activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JZL195 involves the reaction of 4-nitrophenyl chloroformate with 4-(3-phenoxybenzyl)piperazine in the presence of a base . The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

JZL195 undergoes several types of chemical reactions, including:

    Oxidation: The nitro group in this compound can be reduced to an amine group under specific conditions.

    Substitution: The ester linkage in this compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution.

Major Products

    Reduction: The major product of the reduction of this compound is the corresponding amine derivative.

    Substitution: The major products depend on the nucleophile used in the substitution reaction.

Scientific Research Applications

JZL195 has a wide range of scientific research applications:

Mechanism of Action

JZL195 exerts its effects by inhibiting the enzymes fatty acid amide hydrolase and monoacylglycerol lipase . These enzymes are responsible for the degradation of the endocannabinoids anandamide and 2-arachidonoylglycerol. By inhibiting these enzymes, this compound increases the levels of these endocannabinoids, enhancing their physiological effects. The molecular targets of this compound include the active sites of fatty acid amide hydrolase and monoacylglycerol lipase, where it binds and prevents the enzymes from catalyzing the hydrolysis of endocannabinoids .

Comparison with Similar Compounds

Similar Compounds

    JZL184: Another inhibitor of monoacylglycerol lipase but not fatty acid amide hydrolase.

    URB597: A selective inhibitor of fatty acid amide hydrolase.

    JNJ-42165279: A dual inhibitor similar to JZL195 but with different potency and selectivity profiles.

Uniqueness

This compound is unique due to its dual inhibitory action on both fatty acid amide hydrolase and monoacylglycerol lipase, making it a valuable tool in studying the endocannabinoid system . Its ability to simultaneously increase levels of anandamide and 2-arachidonoylglycerol provides a broader spectrum of physiological effects compared to compounds that inhibit only one of these enzymes.

Properties

IUPAC Name

(4-nitrophenyl) 4-[(3-phenoxyphenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5/c28-24(32-22-11-9-20(10-12-22)27(29)30)26-15-13-25(14-16-26)18-19-5-4-8-23(17-19)31-21-6-2-1-3-7-21/h1-12,17H,13-16,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYRAEKLMNDRFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401029877
Record name 4-Nitrophenyl 4-(3-phenoxybenzyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401029877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210004-12-8
Record name JZL-195
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1210004128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl 4-(3-phenoxybenzyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401029877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JZL-195
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP6P2HKJ54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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